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Compound of Interest

5-Chloro-2-
Compound Name:
(trifluoromethoxy)benzamide

CAS No.: 1092461-18-1

Cat. No.: B1398620

Get Quote

\ J

Introduction & Molecule Profile

5-Chloro-2-(trifluoromethoxy)benzamide is a lipophilic amide derivative characterized by the
electron-withdrawing trifluoromethoxy (-OCF3) and chloro (-Cl) substituents. These groups
significantly influence its ionization efficiency and chromatographic retention.

Physicochemical Properties
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Property Value Analytical Implication

Molecular Formula CsHsCIF3NO2 Precursor ion calculation.

Monoisotopic mass for MS

Exact Mass 238.9961 Da )
tuning.
Primary precursor ion in
[M+H]* 240.0 Da N
positive mode.
] Requires moderate-to-high
LogP ~2.8 (Predicted) ] ]
organic mobile phase strength.
_ Weakly acidic; neutral at
pKa ~13 (Amide NH) ) )
physiological pH.
- o Use organic solvents for stock
Solubility DMSO, Methanol, Acetonitrile

preparation.

Analytical Strategy & Causality

To achieve high sensitivity and specificity, this method utilizes Positive Electrospray lonization
(ESI+). Although the amide proton is weakly acidic, the carbonyl oxygen accepts a proton
readily under acidic mobile phase conditions, forming a stable [M+H]* ion.

Fragmentation Logic (MS/MS)

The fragmentation pattern is dictated by the stability of the benzoyl cation.

o Primary Transition (Quantifier): The amide bond is the most labile point. Collision-Induced
Dissociation (CID) triggers the loss of ammonia (NHs, 17 Da), generating a resonance-
stabilized acylium ion (benzoyl cation).

e Secondary Transition (Qualifier): The resulting acylium ion ejects carbon monoxide (CO, 28
Da) to form the phenyl cation.

Diagram 1: Fragmentation Pathway & MRM Logic
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Precursor [M+H]+ CID Energ | Transition State |- NH3 (17 Da) R Quantll_fler of - CO (28 Da Qua:lflerllon
m/z 240.0 (Amide Cleavage) | [Acylium]+ [Phenyl]+
: b2 i miz 223.0 miz 195.0

Figure 1: Proposed fragmentation pathway for 5-Chloro-2-(trifluoromethoxy)benzamide.

Click to download full resolution via product page

Experimental Protocol

Instrumentation & Conditions[1][2]
o LC System: Agilent 1290 Infinity Il or Waters ACQUITY UPLC

e MS System: Sciex Triple Quad 6500+ or Thermo Altis (Triple Quadrupole)
e Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 pm)

o Rationale: The BEH C18 chemistry provides excellent stability at high pH (if needed) and
superior peak shape for halogenated aromatics compared to standard silica.

LC Gradient Parameters:

Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization)

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (Sharpens peaks)

Flow Rate: 0.4 mL/min

Column Temp: 40°C
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Time (min) % Mobile Phase B Event

0.00 10 Initial equilibration

0.50 10 Load sample

3.00 90 Elute analyte (LogP ~2.8)
4.00 90 Wash column

4.10 10 Re-equilibrate

5.50 10 End of Run

Mass Spectrometry Parameters (MRM)

« lonization: ESI Positive
e Spray Voltage: 4500 V

e Source Temp: 500°C
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Analyte

Precursor
(m/z)

Product
(m/z)

Dwell (ms)

CE (V) Role

5-Cl-2-OCF3-

Benzamide

240.0

223.0

50

20 Quantifier

240.0

195.0

50

35

Qualifier

Internal
Standard

244.0

227.0

50

20 Quantifier

(Note: Use 5-
Chloro-2-
(trifluorometh
oxy)benzami
de-d4 or a
structural
analog like 5-
Chloro-2-
methoxybenz

amide as IS)

Sample Preparation (Biological Matrix)

A Protein Precipitation (PPT) method is recommended for high throughput, while Solid Phase

Extraction (SPE) is advised for maximum sensitivity (<1 ng/mL).

Workflow Diagram: Sample Prep
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Plasma Sample

(50 L)

Add Internal Standard
(10 pL)

Protein Precipitation

Add 200 pL ACN (0.1% FA)

Vortex (1 min) & Centrifuge
(10,000 x g, 10 min)

Transfer Supernatant

Dilute 1:1 with Water
(Prevents solvent effects)

Figure 2: Optimized Protein Precipitation Workflow for Plasma Analysis.

Click to download full resolution via product page

Protocol Steps (PPT)

 Aliquot: Transfer 50 pL of plasma into a 1.5 mL Eppendorf tube.
e Spike IS: Add 10 pL of Internal Standard working solution (e.g., 500 ng/mL).

o Precipitate: Add 200 uL of cold Acetonitrile containing 0.1% Formic Acid.
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o Scientific Basis: Acetonitrile is preferred over methanol for halogenated compounds to
minimize solubility issues and ensure cleaner supernatants.

o Agitate: Vortex vigorously for 60 seconds.
 Clarify: Centrifuge at 10,000 x g for 10 minutes at 4°C.
« Dilute: Transfer 100 pL of supernatant to a vial and add 100 pL of Milli-Q water.

o Critical Step: Diluting the organic supernatant with water matches the initial mobile phase
conditions, preventing "solvent effect" peak broadening.

Method Validation & Quality Control

To ensure Trustworthiness, the method must be validated against ICH M10 guidelines.

Linearity & Range

e Calibration Curve: 1.0 ng/mL to 1000 ng/mL.
» Weighting: 1/x? (Compensates for heteroscedasticity typical in ESI).

e Acceptance: r2 > 0.99; Back-calculated concentrations +15% (£20% at LLOQ).

Matrix Effect Assessment

Since the trifluoromethoxy group is lipophilic, phospholipids are a major interference risk.
o Test: Compare analyte response in post-extraction spiked plasma vs. neat solution.
o Calculation:

e Acceptance: ME should be within £15%. If suppression >20% is observed, switch from PPT
to Oasis HLB SPE cartridges.

Stability

e Benchtop: 4 hours at room temperature (Amides are generally stable, but hydrolysis can
occur at extreme pH).
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e Freeze-Thaw: 3 cycles at -80°C.

e Autosampler: 24 hours at 10°C.

Troubleshooting Guide

Issue Probable Cause Corrective Action

) ) ) Ensure column is end-capped
B Secondary interactions with
Peak Tailing anol (e.g., BEH C18). Increase
silanols.
buffer strength slightly.

Monitor m/z 184

o lon suppression from (Phosphocholine) to check for
Low Sensitivity o ) ) )
phospholipids. co-elution. Modify gradient or
use SPE.
Lipophilic adsorption to injector  Use a needle wash of 50:25:25
Carryover
loop. ACN:MeOH:IPA + 0.1% FA.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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